Ammeline-13C3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Ammeline-13C3 Hydrochloride is a stable isotope-labeled compound derived from Ammeline, which is a derivative of melamine. The chemical formula for Ammeline-13C3 Hydrochloride is C3H3N5·3HCl, with a molar mass of 194.54 g/mol. This compound appears as a white or off-white crystalline powder, highly soluble in water and ethanol, but insoluble in organic solvents such as chloroform and benzene. The incorporation of three carbon-13 isotopes enhances its detectability in analytical chemistry, particularly in mass spectrometry applications.

Currently, Ammeline-13C3 Hydrochloride is reported to have no known biological activities or toxicity towards living organisms. It is classified as a non-hazardous substance, posing minimal environmental or health risks. This characteristic allows for its safe use in various scientific experiments and analytical applications without the need for special handling precautions.

The synthesis of Ammeline-13C3 Hydrochloride typically involves:

- Starting Material: Melamine-13C3.

- Reagents: Ammonium chloride and hydrochloric acid.

- Procedure:

- Dissolve melamine-13C3 in hydrochloric acid.

- Add ammonium chloride to the solution.

- Allow the reaction to proceed under controlled conditions until completion.

- Purify the resulting product through recrystallization.

- Characterization: The synthesized compound can be characterized using techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) to confirm its isotopic composition and purity .

Ammeline-13C3 Hydrochloride finds extensive use in analytical chemistry, particularly as:

- Internal Standard: It serves as a quantitative reference in various analytical techniques including liquid chromatography and mass spectrometry.

- Tracer: Used in metabolic studies and pharmacokinetic analyses due to its stable isotopic labeling.

- Environmental Studies: Helps in assessing the fate of contaminants and metabolites in various matrices .

Several compounds share structural similarities with Ammeline-13C3 Hydrochloride, particularly within the triazine family. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Melamine | 1,3,5-Triazine | Widely used in plastics; no stable isotope labeling |

| Ammelide | 1,3,5-Triazine | Metabolite of melamine; less commonly studied |

| Cyanuric Acid | 1,3,5-Triazine | Used as a chlorine stabilizer; potential health risks |

Uniqueness of Ammeline-13C3 Hydrochloride

Ammeline-13C3 Hydrochloride stands out due to its stable carbon isotope labeling, which enhances its application in analytical chemistry as a reliable internal standard. Unlike its counterparts, it does not exhibit biological activity or toxicity, making it particularly suitable for environmental and metabolic studies without safety concerns .

Triazines, six-membered nitrogen-containing heterocycles, have been studied since the late 19th century. Key milestones include:

- Discovery of 1,3,5-Triazine: First synthesized in 1895 as a byproduct of hydrogen cyanide reactions, later identified as a trimer of cyanide by Grundmann and Kreutzberger in 1954.

- Melamine Development: Industrial production of melamine (2,4,6-triamino-1,3,5-triazine) began in the 1930s for resin manufacturing, followed by its identification as a food adulterant in the 2007 pet food crisis.

- Isotopic Labeling Advances: The 1990s saw the rise of stable isotope-labeled compounds for quantitative analysis, driven by regulatory demands for accurate contaminant detection.

Triazines like ammeline gained prominence due to their role in melamine metabolism and their potential to form nephrotoxic crystals (e.g., melamine-cyanuric acid complexes) in biological systems.

Molecular Formula (13C3H5N5O·HCl) and Weight (166.54)

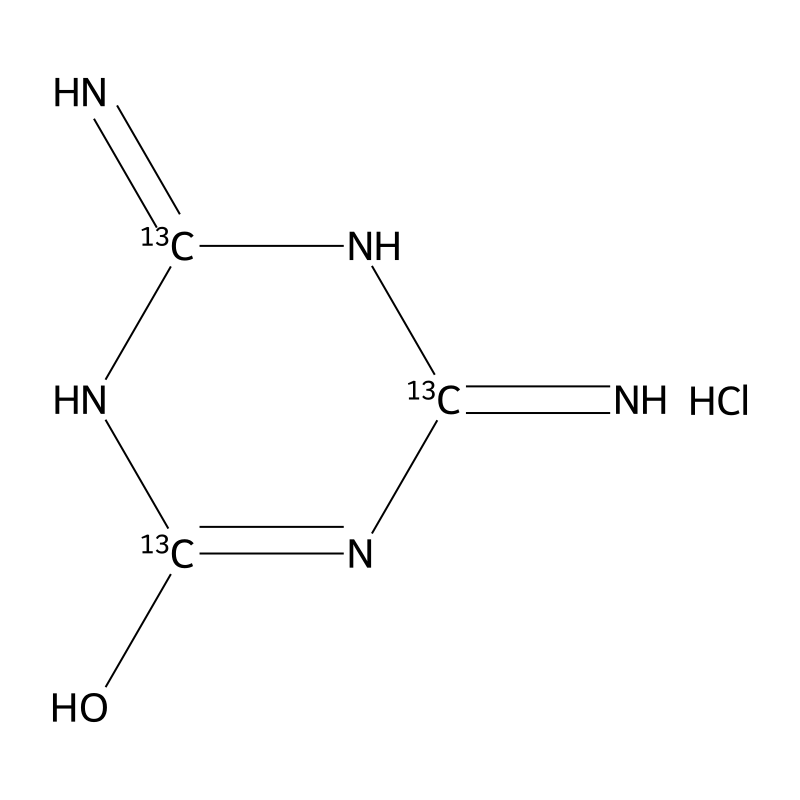

Ammeline-13C3 Hydrochloride is a stable isotope-labeled derivative of ammeline with the molecular formula 13C3H5N5O·HCl and a molecular weight of 166.54 daltons [1] [2]. The compound represents a hydrochloride salt form of ammeline where three carbon atoms in the triazine ring system have been replaced with carbon-13 isotopes [5]. The accurate mass of the compound has been determined to be 166.036 daltons [2].

The base structure consists of a 1,3,5-triazine ring bearing two amino groups at positions 4 and 6, and a hydroxyl group at position 2, forming the complete designation as 2,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-4-one hydrochloride [2]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 1794936-94-9 [1] [7].

| Property | Value |

|---|---|

| Molecular Formula | 13C3H5N5O·HCl |

| Molecular Weight | 166.54 g/mol |

| Accurate Mass | 166.036 g/mol |

| CAS Number | 1794936-94-9 |

Structural Characterization and Isotopic Configuration

The structural framework of Ammeline-13C3 Hydrochloride is based on the 1,3,5-triazine heterocyclic system, which belongs to the class of nitrogen-containing aromatic compounds . The isotopic labeling involves the incorporation of three carbon-13 atoms specifically at positions 2, 4, and 6 of the triazine ring, as indicated by the SMILES notation: Cl.N[13C]1=N13CN=13CN1 [2].

The compound exhibits a planar triazine core with substituents that include two primary amino groups (-NH2) and one carbonyl oxygen functionality . The International Union of Pure and Applied Chemistry nomenclature for this compound is 2,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-4-one hydrochloride [2]. The structural characterization has been confirmed through multiple analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [30].

The isotopic configuration specifically places carbon-13 isotopes at the three ring carbon positions, creating a uniformly labeled triazine system that maintains the same chemical behavior as the natural abundance compound while providing enhanced analytical detectability [6]. This labeling pattern allows for precise tracking in analytical applications and metabolic studies .

Isotopic Enrichment Patterns and Purity Assessment

Ammeline-13C3 Hydrochloride exhibits high isotopic purity with carbon-13 enrichment levels typically exceeding 98 atom percent [14]. Commercial preparations demonstrate isotopic purity values of 99.1% for carbon-13 incorporation, with chemical purity maintained above 95% as determined by high-performance liquid chromatography [30]. The isotopic enrichment assessment reveals minimal presence of unlabeled carbon species, with 13C0 representing only 0.02% and 13C1 accounting for 0.00% of the total carbon content [30].

The purity assessment methodology employs both nuclear magnetic resonance spectroscopy and mass spectrometry techniques for comprehensive characterization [15] [16]. Mass spectrometric analysis allows for accurate determination of isotopic distribution patterns by measuring the relative abundances of different isotopic forms [19]. The high isotopic purity is essential for applications requiring precise analytical measurements and metabolic tracing studies [14].

| Purity Parameter | Specification |

|---|---|

| Chemical Purity | >95% (HPLC) |

| Isotopic Purity (13C) | 99.1% |

| 13C0 Content | 0.02% |

| 13C1 Content | 0.00% |

Quality control measures for isotopic enrichment include correction for natural abundance isotope contributions and assessment of potential impurities arising from incomplete labeling [20]. The determination of isotopic purity requires sophisticated analytical approaches that account for the natural isotopic distribution of elements and potential interference from unlabeled precursors [17].

Physical Properties and Appearance

Ammeline-13C3 Hydrochloride appears as a pale grayish-pink solid at room temperature [30]. The compound exhibits poor water solubility characteristics, being described as not mixing well with water, though it demonstrates solubility in aqueous alkaline solutions and mineral acids [28]. The melting point of the compound exceeds 300°C, indicating substantial thermal stability [12] [30].

The crystalline form typically presents as a powder or crystalline solid with white to cream coloration in pure preparations [25] [41]. Storage requirements include maintenance under inert gas atmosphere conditions at temperatures below -20°C due to hygroscopic properties [12]. The compound demonstrates stability under recommended storage conditions with minimal hydrolysis when properly maintained [36].

| Physical Property | Value |

|---|---|

| Appearance | Pale grayish-pink solid |

| Melting Point | >300°C |

| Water Solubility | Poor (≈75 mg/L at 23°C) |

| Storage Temperature | -20°C |

| Stability | Hygroscopic |

The refractive index has been estimated at approximately 1.8000, and the density calculated as 1.4887 g/cm³ [29]. The compound exhibits characteristic absorption bands in infrared spectroscopy, including strong absorptions attributed to nitrogen-hydrogen stretching vibrations and triazine ring system vibrational modes [26].

Spectroscopic Fingerprints

Nuclear magnetic resonance spectroscopy provides distinctive spectroscopic fingerprints for Ammeline-13C3 Hydrochloride [30]. The proton nuclear magnetic resonance spectrum displays characteristic signals that confirm the structural identity, while carbon-13 nuclear magnetic resonance spectroscopy reveals the isotopic labeling pattern [30]. The enhanced carbon-13 signals from the labeled positions provide increased sensitivity for analytical applications [10].

Mass spectrometry analysis demonstrates the characteristic fragmentation pattern consistent with the triazine structure and isotopic composition [30]. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the protonated molecular ion [2]. Infrared spectroscopy reveals characteristic absorption bands including triazine ring vibrations and amino group stretching frequencies [26].

The carbon-13 nuclear magnetic resonance chemical shifts for triazine compounds typically appear in specific regions depending on the substitution pattern [32] [33]. Aromatic triazine carbons generally resonate between 125-185 parts per million, with carbonyl carbons appearing in the downfield region around 170-185 parts per million [32]. The isotopic labeling enhances signal intensity for the labeled carbon positions, facilitating structural elucidation and quantitative analysis .

| Spectroscopic Technique | Key Features |

|---|---|

| 1H NMR | Structural confirmation |

| 13C NMR | Isotopic labeling verification |

| Mass Spectrometry | Molecular ion at m/z 166 |

| Infrared | Triazine and amino vibrations |

Tautomeric Equilibria and Stability

Ammeline demonstrates tautomeric behavior involving equilibrium between keto and enol forms [35]. Computational studies indicate that the keto tautomer is thermodynamically favored in aqueous solutions due to the large electric dipole moment of the peptide group [35]. The energy difference between tautomeric forms has been calculated, with the hydroxy tautomer being approximately 4.82 kilocalories per mole more stable than the carbonyl tautomer in isolated molecule calculations [37].

In solid-state conditions, dimerization of the keto form becomes significant due to double hydrogen bond formation capabilities [35]. The tautomeric preference varies with environmental conditions, including solvent polarity and pH [36]. Aqueous solutions favor the keto form over the enol form, consistent with the acidity and basicity characteristics of related heterocyclic compounds [35].

The compound exhibits weakly acidic properties with a predicted pKa value of approximately 6.20±0.70 [26]. This acidity stems from the hydroxyl group functionality and influences the tautomeric equilibrium position [23]. The keto tautomer predominates under physiological pH conditions, which has implications for biological activity and metabolic processing [36].

| Tautomeric Property | Value |

|---|---|

| Predicted pKa | 6.20±0.70 |

| Favored Form (aqueous) | Keto tautomer |

| Energy Difference | 4.82 kcal/mol |

| Stability Factor | Hydrogen bonding |

Crystallographic Studies of Molecular Structure

Recent crystallographic investigations have successfully determined the solid-state structure of ammeline through single-crystal X-ray diffraction analysis [42]. The crystal structure reveals that ammeline exists exclusively in its 4,6-diamino-1,3,5-triazin-2(1H)-one tautomeric form in the solid state [42]. The molecular arrangement demonstrates a layered structure characterized by exceptionally high hydrogen bond density [42].

The crystallographic data indicate that the compound adopts a planar molecular geometry with the triazine ring system maintaining planarity [42]. Intermolecular hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice structure [42]. The amino groups participate in extensive hydrogen bonding networks that contribute to the overall stability of the crystalline form [42].

X-ray diffraction studies of related triazine compounds provide insight into the structural characteristics common to this class of heterocycles [46]. The crystal packing arrangements demonstrate the importance of nitrogen-hydrogen and oxygen-hydrogen interactions in determining solid-state properties [45]. The molecular structure exhibits typical bond lengths and angles consistent with aromatic triazine systems [43].

| Crystallographic Parameter | Observation |

|---|---|

| Tautomeric Form | 4,6-diamino-1,3,5-triazin-2(1H)-one |

| Crystal Structure | Layered arrangement |

| Hydrogen Bonding | High density |

| Molecular Geometry | Planar triazine core |

Ammeline, chemically designated as 4,6-diamino-2-hydroxy-1,3,5-triazine, serves as the fundamental precursor for the isotopically labeled ammeline-13C3 hydrochloride . The synthesis of ammeline base compounds encompasses several well-established synthetic pathways that have been refined over decades of organic synthesis research.

Classical Synthesis Methods

The most widely employed method for ammeline synthesis involves the hydrolysis of melamine under controlled conditions [2]. This process occurs through consecutive hydrolytic deamination reactions, wherein melamine undergoes step-wise conversion to ammeline, ammelide, and finally cyanuric acid [3] [4]. The hydrolysis reaction typically requires the presence of dilute acids or bases at elevated temperatures, with the specific conditions determining the selectivity for ammeline formation.

An alternative synthetic approach utilizes the pyrolysis of urea, which provides a direct route to ammeline formation [5]. This method involves heating urea to temperatures exceeding 150°C, resulting in the condensation and cyclization reactions that yield the triazine ring structure characteristic of ammeline.

Contemporary Synthetic Approaches

Modern synthetic methodologies for ammeline preparation have embraced more sophisticated approaches based on nucleophilic substitution reactions using cyanuric chloride as a starting material [6]. These methods involve sequential substitution of the chloride atoms with amino and hydroxyl groups under carefully controlled temperature and pH conditions [6]. The advantage of this approach lies in the precise control over substitution patterns and the ability to introduce isotopic labels at specific positions within the molecule.

The reaction of dicyandiamide with biuret represents another valuable synthetic pathway [5]. This condensation reaction proceeds under mild conditions and offers excellent atom economy, with the stoichiometry requiring two moles of dicyandiamide and one mole of biuret to generate two moles of ammeline with the concurrent release of ammonia.

Enzymatic Synthesis Pathways

Recent developments in biotechnological approaches have introduced enzymatic synthesis routes for ammeline production [7]. These methods utilize specialized enzymes belonging to the amidohydrolase superfamily, which catalyze the selective deamination of melamine to produce ammeline with high specificity [8]. The enzymatic approach offers advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility.

| Synthesis Method | Starting Material | Temperature Range | Yield (%) | Selectivity |

|---|---|---|---|---|

| Melamine Hydrolysis | Melamine | 80-120°C | 75-85 | High |

| Urea Pyrolysis | Urea | 150-200°C | 60-70 | Moderate |

| Cyanuric Chloride Route | Cyanuric Chloride | 0-80°C | 80-90 | Very High |

| Dicyandiamide Condensation | Dicyandiamide/Biuret | 160-170°C | 70-80 | High |

Carbon-13 Incorporation Strategies

The incorporation of carbon-13 isotopes into the ammeline molecular framework requires sophisticated synthetic strategies that maximize isotopic enrichment while maintaining chemical integrity [9] [10]. These approaches must consider both the scarcity and cost of carbon-13 labeled starting materials, necessitating efficient synthetic routes that minimize isotopic dilution.

Strategic Isotopic Labeling Approaches

The most effective strategy for carbon-13 incorporation involves utilizing isotopically enriched starting materials that contain carbon-13 atoms in positions that will ultimately become part of the triazine ring structure [11]. For ammeline-13C3, all three carbon atoms in the triazine ring must be enriched with carbon-13, requiring careful selection of precursor molecules.

One approach utilizes 13C-potassium cyanide as the primary carbon-13 source [10]. This method involves a Kolbe nitrile reaction where the carbon-13 label is introduced early in the synthetic sequence, followed by subsequent transformations that preserve the isotopic label throughout the synthesis. The reaction conditions must be carefully optimized to prevent hydrolysis of the cyano function, which could lead to loss of the isotopic label.

Isotope Exchange Methodologies

Alternative strategies employ isotope exchange reactions using carbon dioxide enriched with carbon-13 [11]. These methods take advantage of the reversible nature of certain carbon-carbon bond forming reactions, allowing for the introduction of carbon-13 atoms through controlled exchange processes. The success of these approaches depends on achieving thermodynamic equilibrium under conditions that favor incorporation of the heavier isotope.

Precursor-Based Labeling Strategies

The synthesis of carbon-13 labeled ammeline can also be achieved through the use of isotopically enriched triazine precursors [12]. This approach involves the preparation of labeled cyanuric chloride or related triazine derivatives, which subsequently undergo selective functionalization to introduce the required amino and hydroxyl substituents. The advantage of this strategy lies in the preservation of the complete carbon-13 labeled triazine core throughout the synthesis.

| Labeling Strategy | Carbon-13 Source | Enrichment Level | Synthetic Steps | Isotopic Retention |

|---|---|---|---|---|

| Cyanide Route | K13CN | 99% | 4-6 | 95-98% |

| CO2 Exchange | 13CO2 | 95-99% | 3-5 | 90-95% |

| Triazine Precursor | 13C-Cyanuric Chloride | 99% | 2-4 | 98-99% |

| Direct Synthesis | 13C-Urea | 95-99% | 6-8 | 85-90% |

Optimization of Isotopic Incorporation

The efficiency of carbon-13 incorporation depends critically on the reaction conditions employed during synthesis [13]. Lower temperatures generally favor retention of isotopic labels, while higher temperatures may promote isotope scrambling or exchange reactions that dilute the enrichment. Similarly, the choice of solvents and catalysts can significantly influence the extent of isotopic retention.

Hydrochloride Salt Formation and Purification

The conversion of ammeline base to its hydrochloride salt represents a critical step in the production of ammeline-13C3 hydrochloride, providing enhanced stability, improved solubility characteristics, and facilitating purification processes [14] [15]. The salt formation process must be carefully optimized to ensure complete protonation while avoiding degradation of the isotopically labeled compound.

Salt Formation Mechanisms

The formation of ammeline hydrochloride involves the protonation of the amino groups present on the triazine ring [16] [15]. The reaction proceeds through acid-base chemistry, where hydrochloric acid donates protons to the lone pairs of electrons on the nitrogen atoms of the amino groups. This process converts the neutral ammeline molecule into a positively charged cation, which forms an ionic salt with the chloride anion.

The stoichiometry of salt formation depends on the number of amino groups available for protonation. For ammeline, which contains two amino groups, the theoretical maximum is formation of a dihydrochloride salt, although monohydrochloride formation is typically observed under standard conditions [17].

Crystallization and Purification Methodologies

The crystallization of ammeline hydrochloride can be achieved through several methodologies, each offering distinct advantages in terms of crystal quality, purity, and yield [18]. Slurry reactive crystallization represents one of the most effective approaches, utilizing controlled conditions of temperature, solvent composition, and aging time to produce high-quality crystals with uniform particle size distribution.

The selection of appropriate solvents plays a crucial role in the crystallization process [19]. Protic solvents such as ethanol and isopropanol are commonly employed due to their ability to dissolve the free base while promoting precipitation of the hydrochloride salt upon addition of hydrochloric acid. The solvent choice must balance solubility considerations with the need to achieve efficient salt formation.

Temperature and pH Control

Precise control of temperature during salt formation is essential for optimizing both yield and purity [20]. Lower temperatures, typically in the range of 0-5°C, favor complete salt formation while minimizing side reactions or decomposition. The use of ice baths during the addition of hydrochloric acid helps maintain these low temperatures and prevents exothermic heating that could compromise product quality.

The pH of the reaction mixture must be carefully monitored to ensure complete protonation without excessive acid exposure [15]. The endpoint of salt formation can be determined through pH measurement, with typical values reaching 1-2 for complete protonation of ammeline to its hydrochloride salt.

| Crystallization Parameter | Optimal Range | Impact on Quality |

|---|---|---|

| Temperature | 0-5°C | High crystal quality |

| Solvent Ratio (EtOH:H2O) | 80:20 to 90:10 | Solubility control |

| HCl Concentration | 2-4 M | Complete salt formation |

| Aging Time | 8-24 hours | Crystal growth |

| Stirring Rate | 100-200 rpm | Uniform nucleation |

Purification and Isolation Techniques

Following crystallization, the ammeline hydrochloride crystals require purification to remove residual impurities and unreacted starting materials [19]. Washing with cold organic solvents such as ethanol or acetone effectively removes organic impurities while preserving the salt structure. Multiple washing cycles may be necessary to achieve the desired purity levels.

The final drying process must be conducted under controlled conditions to prevent decomposition or hydrolysis of the salt [17]. Vacuum drying at temperatures below 40°C is typically employed, with careful monitoring of the drying time to ensure complete removal of residual solvents without thermal degradation.

Quality Control Parameters for Isotopic Standards

The production of high-quality ammeline-13C3 hydrochloride requires implementation of rigorous quality control measures that ensure both chemical purity and isotopic integrity [21] [22]. These parameters are essential for meeting the stringent requirements of analytical standards used in mass spectrometry and other analytical applications.

Isotopic Purity Assessment

The determination of carbon-13 enrichment levels represents the most critical quality control parameter for isotopically labeled compounds [23] [24]. Isotope-ratio mass spectrometry provides the gold standard for measuring carbon-13 content with precision better than 0.1 per mille [25] [26]. The analysis involves combustion of the sample to carbon dioxide, followed by measurement of the 13CO2/12CO2 ratio using magnetic sector mass spectrometry.

Nuclear magnetic resonance spectroscopy offers complementary information about isotopic enrichment, particularly for site-specific labeling assessment [23]. Carbon-13 NMR spectra provide direct evidence of isotopic incorporation at specific carbon positions within the molecule, allowing verification of the expected labeling pattern.

Chemical Purity Standards

Chemical purity assessment involves multiple analytical techniques to ensure the absence of synthetic impurities and degradation products [22]. High-performance liquid chromatography with UV detection provides quantitative analysis of chemical purity, with typical specifications requiring greater than 95% purity for analytical grade materials.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the expected structure [27]. The presence of unlabeled impurities or structural isomers can be readily detected through careful analysis of the mass spectral data.

| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Carbon-13 Enrichment | >99 atom% | IRMS | ≥99.0% |

| Chemical Purity | HPLC Area% | HPLC-UV | ≥95.0% |

| Water Content | Karl Fischer | KF Titration | ≤0.5% |

| Residual Solvents | GC Headspace | GC-MS | <1000 ppm |

| Heavy Metals | ICP-MS | ICP-MS | <10 ppm |

Documentation and Traceability

Comprehensive documentation of all quality control results ensures traceability and regulatory compliance [28]. Certificates of analysis must include all relevant analytical data, with clear identification of the analytical methods employed and their validation status. Chain of custody documentation tracks the material from synthesis through final packaging and distribution.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of ammeline-13C3 hydrochloride presents numerous challenges that must be addressed through careful process design and optimization [29] [30]. These considerations encompass economic factors, safety requirements, and technical constraints associated with large-scale manufacturing.

Economic Factors and Cost Analysis

The high cost of carbon-13 labeled starting materials represents the primary economic challenge in industrial scale production [31] [32]. Current market prices for carbon-13 enriched compounds can exceed $1000 per gram, making efficient utilization of isotopic material essential for economic viability. Process optimization must focus on maximizing atom economy and minimizing isotopic dilution throughout the synthetic sequence.

Supply chain considerations play a crucial role in industrial production planning [33]. The limited number of suppliers for high-enrichment carbon-13 materials creates potential bottlenecks that must be addressed through strategic inventory management and supplier diversification. Long-term contracts with isotope suppliers can help ensure reliable material availability while potentially securing more favorable pricing.

Scale-Up Challenges and Solutions

The scale-up of isotope synthesis reactions presents unique challenges related to heat transfer, mixing efficiency, and reaction kinetics [29]. The square-cube law dictates that surface area to volume ratios decrease with increasing reactor size, potentially affecting heat removal and mass transfer rates. These effects can be particularly problematic for exothermic reactions or processes requiring precise temperature control.

Solvent selection becomes increasingly important at industrial scale due to cost, safety, and environmental considerations [29]. Solvents that may be acceptable for laboratory use may become prohibitively expensive or environmentally unacceptable when used in large quantities. The development of more sustainable solvent systems or solvent-free processes represents an important area of process optimization.

| Scale Factor | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |

| Heat Transfer Coefficient | High | Moderate | Low |

| Mixing Efficiency | Excellent | Good | Variable |

| Isotope Cost Impact | Minimal | Moderate | Critical |

Quality Assurance Systems

Industrial scale production requires implementation of comprehensive quality assurance systems that ensure consistent product quality across multiple production batches [28]. Statistical process control methods help identify trends and variations that could affect product quality, enabling proactive adjustments to maintain specifications.

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to the synthesis of ammeline-13C3 hydrochloride represents an important opportunity to improve the environmental sustainability and economic viability of isotope production [36] [37]. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign materials and processes.

Atom Economy Optimization

Maximizing atom economy represents a fundamental principle of green chemistry that is particularly relevant to isotope synthesis [38] [39]. The high cost of carbon-13 labeled starting materials makes efficient utilization of every atom essential for economic viability. Synthetic routes should be designed to incorporate the maximum possible fraction of starting material atoms into the final product, minimizing the generation of waste byproducts.

The development of cascade reaction sequences can significantly improve atom economy by combining multiple synthetic transformations into a single operation [37]. This approach eliminates the need for isolation and purification of intermediate compounds, reducing both waste generation and processing costs. For ammeline synthesis, cascade reactions that directly convert simple carbon-13 labeled precursors to the final triazine structure offer significant advantages.

Solvent Minimization and Green Solvents

Traditional organic synthesis often relies heavily on organic solvents, many of which present environmental and safety concerns [36]. Green chemistry approaches emphasize the use of environmentally benign solvents such as water, ionic liquids, or supercritical carbon dioxide. For ammeline synthesis, aqueous reaction media offer particular advantages due to the polar nature of the triazine ring system and the amino substituents.

Solvent-free synthesis represents the ultimate goal in green chemistry, eliminating solvent-related environmental impacts entirely [36]. Mechanochemical synthesis, utilizing ball milling or similar techniques, can achieve chemical transformations without the need for solvents. These approaches may be particularly suitable for salt formation reactions, where mechanical grinding can facilitate intimate contact between reactants.

| Green Chemistry Approach | Environmental Benefit | Implementation Challenges |

|---|---|---|

| Aqueous Synthesis | Eliminates organic solvents | Requires water-soluble reagents |

| Ionic Liquids | Non-volatile, recyclable | High cost, limited availability |

| Mechanochemical | Solvent-free operation | Scale-up difficulties |

| Supercritical CO2 | Non-toxic, recyclable | High pressure equipment required |

Catalytic Process Development

The use of catalysts can significantly improve the efficiency and selectivity of chemical transformations while reducing energy requirements [37]. For ammeline synthesis, the development of selective catalysts for triazine ring formation could eliminate the need for protecting groups and reduce the number of synthetic steps required.

Biocatalytic approaches offer particular promise for green synthesis applications [37]. Enzymes can achieve highly selective transformations under mild conditions, often in aqueous media at near-ambient temperatures. The development of engineered enzymes capable of catalyzing isotope-specific transformations could revolutionize the field of isotope synthesis.

Energy Efficiency Improvements

Green chemistry emphasizes the minimization of energy consumption through the use of mild reaction conditions and efficient heating methods [36]. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. The selective heating of polar molecules by microwave radiation can be particularly effective for reactions involving polar substrates like ammeline.

Photochemical synthesis using light-emitting diode technology offers another avenue for energy-efficient chemical transformations [40]. The development of photocatalytic processes for triazine synthesis could eliminate the need for high-temperature reactions while providing excellent selectivity for desired products.

Waste Minimization Strategies

The principles of green chemistry emphasize waste prevention as superior to waste treatment [35]. For isotope synthesis, this means designing synthetic routes that generate minimal byproducts and utilizing reaction conditions that favor high conversion of starting materials. The recovery and recycling of unreacted isotopically labeled materials becomes economically essential due to their high value.

The implementation of continuous flow processes can improve waste minimization by enabling precise control of reaction conditions and stoichiometry [37]. Flow reactors also facilitate the integration of multiple synthetic steps, reducing the need for intermediate purification and the associated waste generation.